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Compound of Interest

4-Bromobutan-1-amine
Compound Name: )
hydrobromide

Cat. No.: B105293

An In-Depth Technical Guide to 4-Bromobutan-1-amine hydrobromide (CAS No. 24566-81-
2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

4-Bromobutan-1-amine hydrobromide is a key reagent in modern organic synthesis, valued
for its dual reactivity. As a hydrobromide salt, it offers enhanced stability and handling
properties compared to the free amine. This compound features a primary amine, a potent
nucleophile, and a terminal alkyl bromide, an electrophilic site, within the same four-carbon
chain. This unigue arrangement makes it an indispensable building block for constructing
complex molecular architectures, particularly nitrogen-containing heterocycles and for
introducing flexible aminobutyl linkers. Its role in the synthesis of pharmaceuticals and
advanced chemical probes, including its application as a linker in Proteolysis Targeting
Chimeras (PROTACS), underscores its significance in contemporary drug discovery.

Caption: Chemical structure of 4-Bromobutan-1-amine hydrobromide.

Core Physicochemical & Safety Profile

The physical and chemical properties of a reagent are fundamental to its effective and safe use
in experimental design. 4-Bromobutan-1-amine hydrobromide is typically supplied as a
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stable, crystalline solid, which simplifies weighing and handling.

Data Presentation: Key Properties

Property Value Source(s)
CAS Number 24566-81-2
Molecular Formula CaH11Brz2N
Molecular Weight 232.95 g/mol

White to off-white or yellow-
Appearance . .

brown solid/crystalline powder
Melting Point 151-154 °C

N ) 175.8 °C at 760 mmHg (of free

Boiling Point

base)
Solubility Soluble in water
Purity Typically =296%

Safety & Handling

Proper handling is crucial due to the compound's hazardous nature. It is classified as harmful if
swallowed or inhaled and causes skin and eye irritation.

e GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory
irritation).

e Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye
protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing).

o Storage: Store at room temperature or under refrigeration, in a tightly closed container,
protected from moisture, and under an inert atmosphere.
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Analytical Characterization: Ensuring Quality and
Identity

Verifying the structural integrity and purity of starting materials is a cornerstone of reproducible
research. Spectroscopic methods provide a definitive fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure of 4-bromobutan-1-amine
hydrobromide.

¢ IH NMR: The proton NMR spectrum provides information about the chemical environment of
the hydrogen atoms. In a typical spectrum (often run in D20), one would expect to see
distinct signals for the methylene (CHz) groups along the butyl chain, with characteristic
chemical shifts and splitting patterns that confirm their connectivity.

e 13C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. The
spectrum for this compound will show four signals corresponding to the four unique carbon
atoms in the butyl chain. The carbons attached to the electronegative bromine and nitrogen
atoms will be shifted downfield.

Representative Chemical

Nucleus . Assighment
Shift (ppm)

1H NMR ~3.45 (triplet) -CH2Br

~2.95 (triplet) -CHz2NHs*

~1.65 (multiplet) -CH2CHz2-

B3C NMR ~48.5 -CH2NHs*

~34.2 -CHz2Br

~25.8 -CH2CH2-

Note: Exact chemical shifts can vary based on the solvent and instrument used.
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Quality Control & Verification

Analysis =@troscopy Data Interpretation

Received Reagent Analysis Mass Spectrometry Data Interpretation
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Caption: Standard analytical workflow for reagent verification.

Synthetic Pathways and Chemical Reactivity

The utility of 4-bromobutan-1-amine hydrobromide stems from its predictable reactivity,
which can be directed towards either intermolecular or intramolecular pathways.

Common Synthesis Routes

The compound is typically synthesized from commercially available precursors. Two common
pathways include:

e From 4-Amino-1-butanol: This involves the substitution of the hydroxyl group with a bromide,
often using reagents like hydrobromic acid (HBr).

o From 4-Bromobutanol: This route involves the conversion of the terminal hydroxyl group into
a primary amine, for example, through reaction with ammonia.
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Caption: A common synthetic route to the target compound.

Key Applications in Synthesis

The bifunctional nature of the molecule is its greatest asset, allowing for sequential or one-pot
reactions to build complex structures.

 Intermolecular N-Alkylation: The primary amine can act as a nucleophile to react with various
electrophiles. Conversely, and more commonly, the alkyl bromide end is used to alkylate
other nucleophiles (such as other primary or secondary amines), thereby introducing a 4-
aminobutyl chain. The hydrobromide salt form is particularly useful as it protects the amine
group, allowing for selective deprotonation and controlled mono-alkylation, preventing
common side reactions like over-alkylation.

 Intramolecular Cyclization (Pyrrolidine Synthesis): In the presence of a base, the free amine
(deprotonated form) can act as an internal nucleophile, attacking the electrophilic carbon
attached to the bromine. This intramolecular Sn2 reaction results in the formation of a stable
five-membered pyrrolidine ring, a common scaffold in pharmaceuticals.

o Azetidine Synthesis: Azetidines, four-membered nitrogen heterocycles, are increasingly
popular in medicinal chemistry for improving the physicochemical properties of drug
candidates. While not a direct precursor, derivatives of 4-halobutan-1-amine are critical
intermediates in multi-step syntheses of functionalized azetidines.

o PROTAC Linker Synthesis: In the field of targeted protein degradation, 4-bromobutan-1-
amine serves as a fundamental aliphatic linker. It can be elaborated to connect a ligand for a
target protein to a ligand for an
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 To cite this document: BenchChem. [4-Bromobutan-1-amine hydrobromide CAS number
24566-81-2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105293#4-bromobutan-1-amine-hydrobromide-cas-
number-24566-81-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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